methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate is a complex organic compound featuring a pyrrole ring, an azetidine ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the oxane moiety via nucleophilic substitution. The final steps often involve sulfonylation and esterification to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Pyrrole oxides
Reduction: Sulfides
Substitution: Various substituted azetidines
Scientific Research Applications
Chemistry
In organic synthesis, methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate is used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could be effective in targeting specific biological pathways involved in diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the sulfonyl group’s electron-withdrawing properties contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate
- Methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-3-carboxylate
- Ethyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxane moiety and the azetidine ring, in particular, distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.
Properties
IUPAC Name |
methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-21-14(18)13-6-12(7-15-13)23(19,20)17-8-11(9-17)16-10-2-4-22-5-3-10/h6-7,10-11,15-16H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVPNGMIJHCNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)S(=O)(=O)N2CC(C2)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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